5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNS/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYJKQLOBCQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-fluorothiophenol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, hydrochloric acid
Substitution: Various nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline has several scientific research applications:
Mechanism of Action
The specific mechanism of action of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their structure and functional groups. For example, compounds with similar structures have been shown to inhibit enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in the substituents at the 2-position of the aniline ring. Notable examples include:
Key Observations :
- Electron Effects: The sulfanyl group in the target compound is less electron-withdrawing compared to phenoxy or nitro groups but may enhance solubility in organic solvents due to its hydrophobic nature.
- Steric Hindrance : Bulky substituents like piperidinyl (in 5-chloro-2-(1-piperidinyl)aniline) reduce reactivity in electrophilic substitution reactions compared to smaller groups like fluoro .
Yield Comparison :
- Phenoxy-substituted anilines often exhibit lower yields (~60–75%) due to steric challenges , while piperidinyl derivatives achieve higher yields (~85%) under optimized conditions .
Physical Properties
Biological Activity
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
This compound features a chlorinated aniline structure with a sulfur-containing substituent. Its chemical formula can be represented as CHClFNS, indicating the presence of chlorine (Cl), fluorine (F), and sulfur (S) atoms, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Various studies have demonstrated its potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxicity against cancer cell lines such as HepG2 (human liver cancer) and MCF7 (breast cancer) with IC values in the low micromolar range .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Research indicates that compounds with a similar structure exhibit potent activity against strains like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the cytotoxicity of compounds. For example, replacing hydrogen with fluorine on the phenyl ring significantly improves activity against cancer cells .
- Sulfur's Role : The sulfanyl group is believed to play a pivotal role in the interaction with biological targets, possibly through enzyme inhibition or receptor modulation.
- Comparative Analysis : In studies comparing various derivatives, this compound showed superior activity compared to other aniline derivatives lacking halogen substitutions or with different functional groups .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- A study on thiazole-based compounds demonstrated that modifications similar to those found in this compound resulted in significant anti-proliferative effects against multiple cancer cell lines, suggesting a promising avenue for further development .
- Another investigation into antimicrobial agents revealed that compounds with similar structural motifs exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases .
Research Findings Summary
Q & A
Q. What are the common synthetic routes for introducing the (4-fluorophenyl)sulfanyl group into aniline derivatives?
The (4-fluorophenyl)sulfanyl group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example:
- SNAr Reaction : Reacting 5-chloro-2-nitroaniline with 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C .
- Ullmann Coupling : Using Cu catalysts (CuI, CuBr) with ligands (1,10-phenanthroline) to couple 5-chloroaniline with 4-fluoroaryl disulfides under reflux in toluene .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Purify via column chromatography (silica gel, hexane/EtOAC eluent) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline?
1H NMR :
- Aromatic protons adjacent to the sulfanyl group show deshielding (δ 7.2–7.8 ppm).
- NH₂ protons appear as a broad singlet (δ 4.5–5.5 ppm) .
13C NMR : - Sulfanyl-linked carbons exhibit downfield shifts (~125–135 ppm) due to electron-withdrawing effects .
IR : - NH₂ stretching at ~3400 cm⁻¹; C-S vibration at ~650–750 cm⁻¹ .
Validation : Compare experimental data with computational predictions (DFT) .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential amine toxicity .
- Waste Disposal : Segregate halogenated waste for incineration .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Q. How to address contradictions in reported melting points or spectral data?
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
- Recrystallization : Optimize solvent systems (e.g., EtOH/H₂O) to obtain single crystals for definitive melting point determination .
Case Study : Discrepancies in NH₂ IR peaks may arise from polymorphism; DSC analysis can identify polymorphic transitions .
Q. What computational methods are suitable for predicting reactivity in catalytic applications?
Q. How does the electronic nature of substituents influence the compound’s photophysical properties?
Q. What strategies mitigate challenges in scaling up synthesis?
Q. How to evaluate environmental persistence or toxicity?
- Ecotoxicity Assays :
- Daphnia magna acute toxicity (EC50) .
- Soil half-life studies under aerobic/anaerobic conditions .
- Metabolic Pathways : Use LC-MS to identify degradation byproducts in simulated wastewater .
Tables for Methodological Reference
Q. Table 1: Comparison of Crystallographic Software
| Software | Application | Reference |
|---|---|---|
| SHELXL | Refinement, handling disorder | |
| ORTEP-3 | Molecular visualization |
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Diagnostic Feature | Value Range |
|---|---|---|
| 1H NMR | NH₂ protons | δ 4.5–5.5 ppm |
| IR | C–S stretch | 650–750 cm⁻¹ |
| UV-Vis | λmax (π→π*) | 280–320 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
